(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine
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Overview
Description
(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of oxepins, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine typically involves several key steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form the diaryl ethers required for further reactions . Another approach involves the use of lithium bis(trimethylsilyl)amide (LHMDS) and 18-crown-6 in a Wittig-type reaction to yield the desired alkene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: Known for its medicinal properties and use in drug development.
Doxepin: A tricyclic antidepressant used to treat major depressive disorder and anxiety.
Uniqueness
(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine stands out due to its unique fluorine substitution, which can enhance its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
(5S)-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRDWFFGZCVCI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C=CC(=C2)F)OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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